molecular formula C8H11BrN2O2 B3197728 4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid CAS No. 1006493-78-2

4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3197728
CAS No.: 1006493-78-2
M. Wt: 247.09 g/mol
InChI Key: YLJVQGFLIIYEKC-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11BrN2O2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJVQGFLIIYEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Bromine atom at the 4-position
  • Isobutyl group at the 1-position
  • Carboxylic acid group at the 3-position

This structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • Breast Cancer (MDA-MB-231 cells) : Compounds related to pyrazoles have induced apoptosis and inhibited cell proliferation. In one study, significant morphological changes were observed at concentrations as low as 1.0 μM, with enhanced caspase-3 activity noted at 10.0 μM .
CompoundConcentration (μM)Effect
7d1.0Morphological changes
7h10.0Increased caspase-3 activity (1.33–1.57 times)

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. For example, a series of substituted pyrazoles exhibited significant inhibition of COX enzymes, which are critical in mediating inflammatory responses:

  • COX-2 Inhibition : Compounds demonstrated selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib. One study reported an IC50 value of 5.40 μM for COX-1 and an impressive 0.01 μM for COX-2 .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Example A5.400.01High

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various microbial strains, although specific data on this compound remains sparse.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : As an inhibitor of liver alcohol dehydrogenase, it prevents the conversion of alcohols to aldehydes, which can be significant in metabolic processes.
  • Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives:

  • A study on a related pyrazole derivative demonstrated minimal degenerative changes in histopathological examinations of rat organs, indicating a favorable safety profile while exhibiting potent anti-inflammatory effects .
  • Another investigation focused on microtubule assembly inhibition by pyrazole compounds showed promising results in cancer models, reinforcing their potential as therapeutic agents against tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.